molecular formula C13H11Cl2N3OS B11409933 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11409933
M. Wt: 328.2 g/mol
InChI Key: BCTJTTBJVFEZNF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: is an organic compound belonging to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, ethylsulfanyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Chlorine: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol in the presence of a base such as sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyrimidine ring can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(4-chlorophenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylsulfanyl group, in particular, may influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different alkyl groups.

Properties

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-2-20-13-16-7-10(15)11(18-13)12(19)17-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3,(H,17,19)

InChI Key

BCTJTTBJVFEZNF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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